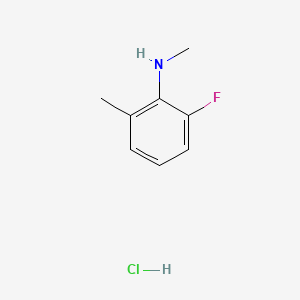![molecular formula C9H19NO B13466600 {1-[(Diethylamino)methyl]cyclopropyl}methanol CAS No. 1268038-64-7](/img/structure/B13466600.png)
{1-[(Diethylamino)methyl]cyclopropyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[(Diethylamino)methyl]cyclopropyl}methanol is an organic compound with the molecular formula C10H21NO It is a cyclopropyl derivative that contains a diethylamino group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Diethylamino)methyl]cyclopropyl}methanol typically involves the reaction of cyclopropylmethanol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Common catalysts include acids or bases that facilitate the nucleophilic substitution reaction.
Solvent: Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Proper storage and handling of cyclopropylmethanol and diethylamine.
Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.
Purification: Techniques such as distillation or crystallization to purify the final product.
化学反应分析
Types of Reactions
{1-[(Diethylamino)methyl]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halides or other nucleophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield cyclopropyl aldehydes or ketones.
Reduction: Can produce various alcohol derivatives.
Substitution: Can result in a wide range of substituted cyclopropyl compounds.
科学研究应用
{1-[(Diethylamino)methyl]cyclopropyl}methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {1-[(Diethylamino)methyl]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, influencing cellular signaling pathways.
Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic processes.
Modulate Gene Expression: Influence the expression of genes involved in various biological functions.
相似化合物的比较
Similar Compounds
{1-[(Dimethylamino)methyl]cyclopropyl}methanol: A similar compound with a dimethylamino group instead of a diethylamino group.
{1-[(Methylamino)methyl]cyclopropyl}methanol: Contains a methylamino group.
{1-[(Ethylamino)methyl]cyclopropyl}methanol: Contains an ethylamino group.
Uniqueness
{1-[(Diethylamino)methyl]cyclopropyl}methanol is unique due to its specific diethylamino group, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
1268038-64-7 |
|---|---|
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC 名称 |
[1-(diethylaminomethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-3-10(4-2)7-9(8-11)5-6-9/h11H,3-8H2,1-2H3 |
InChI 键 |
OKDIVZDZOAXDQB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC1(CC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)
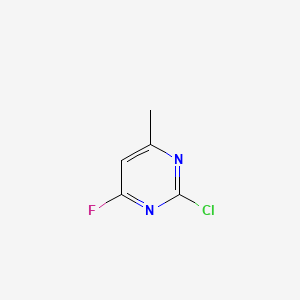
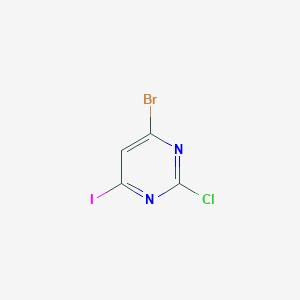
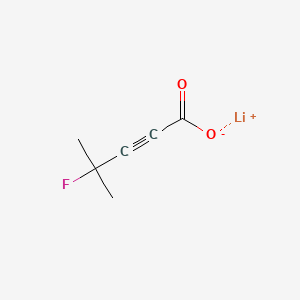
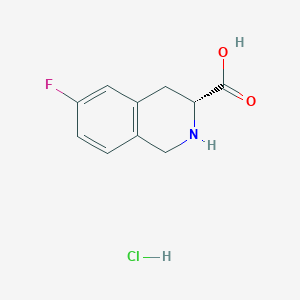
![2-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13466563.png)
![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
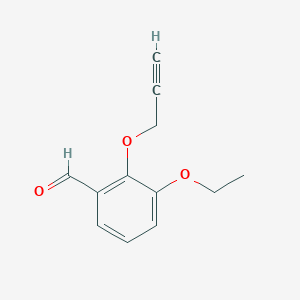
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)

![Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)
